molecular formula C22H21ClN6O B10920765 1-benzyl-N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920765
M. Wt: 420.9 g/mol
InChI Key: YIKMOANLQJTKBT-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzyl group, a chloro-substituted pyrazole, and a cyclopropyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Chloro-Substituted Pyrazole Formation: The chloro-substituted pyrazole can be synthesized through a halogenation reaction of a pyrazole derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-BENZYL-N~4~-(4-CHLORO-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

1-BENZYL-N~4~-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and biological activities. The presence of the chloro-substituted pyrazole and cyclopropyl groups, in particular, sets it apart from other similar compounds.

Properties

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

1-benzyl-N-(4-chloro-1-methylpyrazol-3-yl)-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21ClN6O/c1-13-19-16(22(30)25-20-17(23)12-28(2)27-20)10-18(15-8-9-15)24-21(19)29(26-13)11-14-6-4-3-5-7-14/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,25,27,30)

InChI Key

YIKMOANLQJTKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4Cl)C)CC5=CC=CC=C5

Origin of Product

United States

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